BenchChemオンラインストアへようこそ!

Hederacoside C

Formulation Science Analytical Method Development Environmental Fate

Choose Hederacoside C for its unique bidesmosidic glycosylation that confers biological inertness and high aqueous solubility (>100 µM across pH 2–10), unlike cytotoxic monodesmosidic analogs like α-hederin. Essential as the primary HPLC reference standard for batch consistency and regulatory compliance of ivy leaf extracts. Functions as a stable prodrug for controlled-release formulations. Procure ≥98% purity for method validation and pharmacopeial development.

Molecular Formula C59H96O26
Molecular Weight 1221.4 g/mol
CAS No. 14216-03-6
Cat. No. B1673279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHederacoside C
CAS14216-03-6
Synonymskalopanax saponin B
kalopanaxsaponin B
kizuta saponin K(12)
kizuta saponin K12
Molecular FormulaC59H96O26
Molecular Weight1221.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O
InChIInChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1
InChIKeyRYHDIBJJJRNDSX-MCGLQMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hederacoside C Procurement Guide: Sourcing the Bidesmosidic Ivy Saponin Standard


Hederacoside C (CAS 14216-03-6) is a bidesmosidic triterpenoid saponin [1] isolated from Hedera helix L. (common ivy) leaves. It features a hederagenin aglycone core with two distinct glycosidic sugar chains attached at the C3 and C28 positions [2]. This double glycosylation distinguishes hederacoside C from monodesmosidic analogs such as α-hederin and hederacolchiside A1. It is the primary bioactive marker compound used for the standardization of ivy leaf extracts and pharmaceutical preparations [3].

Why Generic Saponin Substitution Fails: The Hederacoside C Differentiation Case


Hederacoside C cannot be functionally substituted by its close structural analog α-hederin or the aglycone hederagenin. The bidesmosidic glycosylation at both C3 and C28 positions fundamentally alters the physicochemical and biological behavior of the molecule. Monodesmosidic saponins such as α-hederin exhibit pronounced cytotoxicity and membrane activity, whereas hederacoside C is biologically inert across multiple assay systems at equivalent concentrations [1]. This structural divergence dictates distinct solubility, aggregation, and in vivo pharmacokinetic profiles [2], rendering generic saponin interchange scientifically invalid for research reproducibility and industrial formulation.

Hederacoside C Comparative Evidence: Quantified Differentiation Versus α-Hederin and Hederasaponin B


Water Solubility and pH Stability: Hederacoside C Maintains >100 μM Across Full pH Range

Hederacoside C maintains water solubility above 100 μM across the entire pH range from 2 to 10, whereas α-hederin and hederacolchiside A1 are negligibly soluble in water at pH below 7 [1].

Formulation Science Analytical Method Development Environmental Fate

Critical Micelle Concentration: Hederacoside C Exhibits >40-Fold Higher CMC Than α-Hederin

The critical micelle concentration (CMC) of hederacoside C exceeds 500 μM, while α-hederin exhibits a CMC of 12 μM in 1% ethanol [1]. A separate study corroborates that hederacoside C has a CMC nearly an order of magnitude higher than hederasaponin B [2].

Surfactant Science Formulation Stability Micelle Characterization

Cytotoxicity Profile: Hederacoside C Shows No Detectable Toxicity Up to 100 mg/L

In cytotoxicity assays across four phylogenetically diverse eukaryotic organisms (Daphnia magna, Enchytraeus crypticus, Saccharomyces cerevisiae, Raphidocelis subcapitata), hederacoside C exhibited no detectable toxicity at concentrations up to 100 mg/L. In contrast, α-hederin produced EC50 values ranging from 8.7 to 36.9 mg/L across the same organisms [1].

Toxicology Safety Assessment In Vitro Pharmacology

β2-Adrenergic Receptor Modulation: Hederacoside C Does Not Alter Receptor Dynamics

Pretreatment of HEK293 cells with 1 μM α-hederin for 24 hours inhibited terbutaline-stimulated β2-adrenergic receptor internalization. Under identical conditions, hederacoside C at 1 μM produced no measurable effect on receptor regulation [1]. Similarly, α-hederin increased intracellular cAMP levels by 13.5 ± 7.0% in HASM cells, while hederacoside C did not influence cAMP levels [1].

GPCR Pharmacology Respiratory Therapeutics Receptor Biology

Pharmacokinetics and Prodrug Function: Hederacoside C Exhibits 0.118–0.250% Oral Bioavailability

Following intravenous administration in rats, hederacoside C exhibits slow clearance (1.46–2.08 mL/min/kg) and a small volume of distribution (138–222 mL/kg). Oral administration results in an absolute bioavailability (F) of 0.118–0.250% [1]. This extremely low oral bioavailability contrasts with its established role as a prodrug that undergoes gradual in vivo conversion to α-hederin, thereby prolonging therapeutic effect duration [2].

Pharmacokinetics Prodrug Metabolism In Vivo DMPK

Industrial Standardization: Hederacoside C Serves as the Primary HPLC Marker Compound

Hederacoside C is the established marker compound for ivy leaf extract standardization, with commercial specifications ranging from 2.5% to 20% hederacoside C by HPLC [1][2]. Multiple validated UPLC-MS/MS and HPLC-DAD methods have been developed for simultaneous quantification of hederacoside C and α-hederin [3][4].

Quality Control Extract Standardization HPLC Method Development

Hederacoside C Application Scenarios: From Analytical Reference to Pharmaceutical Formulation


Analytical Reference Standard for Ivy Extract Quality Control

Hederacoside C is the primary analytical reference standard for the quantification and quality control of ivy leaf extracts, syrups, and capsules. Validated HPLC-DAD and UPLC-MS/MS methods rely on hederacoside C as the key marker for batch-to-batch consistency and regulatory compliance [1][2]. Procurement of high-purity hederacoside C (≥98%) is essential for method validation, stability studies, and pharmacopeial monograph development.

Pharmaceutical Formulation Requiring Aqueous Solubility and pH Stability

Due to its solubility exceeding 100 μM across pH 2–10 and its CMC greater than 500 μM [1], hederacoside C is uniquely suited for aqueous pharmaceutical formulations (e.g., syrups, oral solutions) where monodesmosidic saponins such as α-hederin would precipitate or form unwanted micellar aggregates. This physicochemical stability ensures consistent dosing and eliminates the need for organic co-solvents.

In Vivo Studies Requiring Sustained-Release Prodrug Delivery

Hederacoside C functions as a prodrug that undergoes gradual in vivo conversion to the pharmacologically active α-hederin, extending therapeutic effect duration beyond what immediate α-hederin administration would achieve [1][2]. This property is exploited in patented ivy extract formulations that deliberately adjust the hederacoside C to α-hederin ratio to optimize both rapid onset and prolonged spasmolytic activity.

Membrane Interaction Studies and Structure-Activity Relationship Investigations

The contrasting biological inertness of hederacoside C (inactive at 100 mg/L) relative to the pronounced cytotoxicity of α-hederin (EC50 8.7–36.9 mg/L) [1] establishes hederacoside C as an essential negative control compound for structure-activity relationship (SAR) studies investigating the role of bidesmosidic glycosylation in saponin-membrane interactions and toxicity mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hederacoside C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.